molecular formula C17H26BNO4S B12945203 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine

Cat. No.: B12945203
M. Wt: 351.3 g/mol
InChI Key: WXBSORZFVCNZDO-UHFFFAOYSA-N
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Description

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring, a sulfonyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine typically involves multiple steps. One common method starts with the preparation of the boronate ester, which is then coupled with a sulfonyl chloride derivative under basic conditions to form the desired product. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine involves its interaction with various molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is unique due to its combination of a boronate ester and a sulfonyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in diverse fields make it a valuable compound in scientific research and industrial applications.

Biological Activity

The compound 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H24BNO3S
  • Molecular Weight : 343.46 g/mol
  • CAS Number : 195062-61-4

The presence of the dioxaborolane moiety suggests potential applications in various therapeutic areas, particularly in drug discovery related to kinase inhibition and anti-inflammatory activities.

Kinase Inhibition

Recent studies have indicated that compounds containing boronates can serve as inhibitors for various kinases. The dioxaborolane group may facilitate interactions with active sites of kinases such as GSK-3β and IKK-β, which are crucial in several signaling pathways involved in cancer and inflammatory diseases.

Anti-inflammatory Activity

Preliminary research shows that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro assays demonstrated the ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated microglial cells.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
GSK-3β InhibitionIC50 values ranging from 10 to 1314 nM
Anti-inflammatorySignificant reduction in NO and IL-6 levels
CytotoxicityNo significant decrease in cell viability at ≤10 µM

Case Study 1: GSK-3β Inhibition

In a study assessing various compounds for GSK-3β inhibition, this compound exhibited promising inhibitory activity with an IC50 value indicating effective concentration levels for therapeutic applications. This suggests potential use in treating neurodegenerative diseases where GSK-3β is implicated.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of the compound revealed that it significantly inhibited the production of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells. The results indicated that at concentrations as low as 1 µM, the compound could effectively mitigate inflammation without cytotoxic effects on cell viability.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest favorable oral bioavailability and a manageable toxicity profile at therapeutic doses. Further studies are required to fully elucidate these parameters.

Properties

Molecular Formula

C17H26BNO4S

Molecular Weight

351.3 g/mol

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine

InChI

InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)13-5-7-14(8-6-13)24(20,21)15-9-11-19-12-10-15/h5-8,15,19H,9-12H2,1-4H3

InChI Key

WXBSORZFVCNZDO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCNCC3

Origin of Product

United States

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